molecular formula C6H3N5O2 B3360781 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile CAS No. 89779-36-2

3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile

Cat. No.: B3360781
CAS No.: 89779-36-2
M. Wt: 177.12 g/mol
InChI Key: LYKAESSPQRMMJG-UHFFFAOYSA-N
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Description

3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile is a heterocyclic compound featuring a fused pyrazolo-pyrazine ring system

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-2-cyanoacetamide with diethyl oxalate can yield the desired pyrazolo[3,4-B]pyrazine derivative.

    Condensation Reactions: Another approach is the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the fused ring system.

Industrial Production Methods: Industrial synthesis often employs high-throughput methods such as continuous flow reactors to optimize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity, with common choices including palladium catalysts and polar aprotic solvents like dimethyl sulfoxide.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace leaving groups on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Oxidized pyrazolo[3,4-B]pyrazine derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Amino or thio-substituted pyrazolo[3,4-B]pyrazine compounds.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, effective against a range of bacterial and fungal pathogens.

    Anticancer Research: Some studies suggest that modifications of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry:

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes and receptors, altering their activity. For example, in antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it can interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

    Pyrazolo[3,4-B]pyridine: Similar in structure but with a nitrogen atom replaced by a carbon.

    Imidazo[1,2-B]pyrazine: Another fused heterocyclic system with different electronic properties.

Uniqueness: 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to form stable complexes with metals and its potential in various scientific applications make it a compound of significant interest.

Properties

IUPAC Name

3,6-dioxo-2,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O2/c7-1-2-5(12)9-4-3(8-2)6(13)11-10-4/h(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKAESSPQRMMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NC2=C(NC1=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523862
Record name 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89779-36-2
Record name 3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
Reactant of Route 3
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
Reactant of Route 5
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile
Reactant of Route 6
3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile

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